molecular formula C16H15ClO2 B1597084 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone CAS No. 61259-84-5

4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

Cat. No. B1597084
CAS RN: 61259-84-5
M. Wt: 274.74 g/mol
InChI Key: VCOQTPORNRFKDV-UHFFFAOYSA-N
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Description

4-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone is a chemical compound with the molecular formula C16H15ClO2 . It is used in various proteomics research .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone consists of 16 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The molecular weight is 274.74 g/mol .

Scientific Research Applications

Antimicrobial Agent

4-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone: may serve as an effective antimicrobial agent. Its structural analog, 4-chloro-3,5-dimethylphenol, is known to be bactericidal against most Gram-positive bacteria . This suggests that the methoxybenzophenone derivative could be explored for its efficacy against a similar spectrum of microorganisms, potentially offering a broader range of antibacterial activity due to the presence of the methoxy group.

Disinfectant

The compound’s potential as a disinfectant can be significant, especially in hospital and household settings. The related compound, 4-chloro-3,5-dimethylphenol, is used for disinfection and sanitation . The methoxybenzophenone variant could be investigated for its disinfectant properties, possibly providing enhanced stability or effectiveness.

Antiseptic Formulations

In the field of antiseptics, 4-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone could be utilized in formulations for wound-cleansing applications. Its analog is a component in household antiseptics like Dettol liquid, creams, and ointments . Research into the methoxybenzophenone derivative could lead to new antiseptic solutions with improved properties.

Molluscicide

The related compound is used as a molluscicide, a substance used to destroy pests of the phylum Mollusca . The methoxybenzophenone derivative could be explored for its use in controlling mollusk populations, which is crucial in agriculture and the prevention of parasitic diseases.

properties

IUPAC Name

(4-chlorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-10-8-13(9-11(2)16(10)19-3)15(18)12-4-6-14(17)7-5-12/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOQTPORNRFKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373916
Record name (4-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61259-84-5
Record name (4-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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